2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide
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Overview
Description
2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiazole ring and the benzamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities with 2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide and is used in similar applications.
Organochlorine Compounds: These compounds, which include various chlorinated hydrocarbons, have diverse chemical properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13-6-8-14(9-7-13)18-22-17(27-24-18)12-26-16-5-3-2-4-15(16)19(25)23-20-21-10-11-28-20/h2-11H,12H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOCEHZTHFBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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